Brinzolamide hydrochloride is a carbonic anhydrase inhibitor used primarily in the treatment of glaucoma. It functions by reducing the formation of aqueous humor, thereby decreasing intraocular pressure (IOP) in patients with conditions such as primary open-angle glaucoma and ocular hypertension. The efficacy and safety of brinzolamide have been extensively studied, showing that it can be an effective monotherapy or adjunctive therapy in managing these ocular conditions1234568910.
In the field of ophthalmology, brinzolamide is primarily used to manage primary open-angle glaucoma and ocular hypertension. Studies have demonstrated its long-term safety and efficacy, with significant IOP reductions achieved when dosed two or three times daily12. Brinzolamide has been compared to other ocular hypotensive agents such as dorzolamide and timolol, showing equivalent or superior efficacy and safety profiles458. It has also been used in combination with other medications like latanoprost and beta-blockers, providing additional IOP reduction in patients with glaucoma4.
The pharmacological development of brinzolamide has focused on optimizing its formulation to enhance patient comfort and compliance. Its suspension formulation at physiological pH and the absence of significant systemic side effects make it a favorable option for long-term use6. Brinzolamide has also been shown to improve blood flow to the optic nerve head in animal models, suggesting a potential vasodilatory effect that could benefit human patients6.
Research has been conducted to improve the solubility and therapeutic effect of brinzolamide through the development of an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD). This complex has shown to increase the solubility of brinzolamide and enhance its corneal permeability, potentially leading to more effective glaucoma treatments7.
Brinzolamide has been evaluated for its cost-effectiveness as a treatment for glaucoma. When administered twice daily, it is among the least costly alternatives and adjuncts to beta-blocker therapy for glaucoma, generally associated with less direct medical cost than dorzolamide8.
Brinzolamide is classified as a small molecule and is categorized under carbonic anhydrase inhibitors. Its chemical formula is , with a molecular weight of approximately 383.507 g/mol. It is often referred to by its synonyms, including brinzolamida and AL-4862.
The synthesis of brinzolamide involves multiple steps, primarily focusing on the introduction of sulfonamide and amine functional groups.
A notable method for synthesizing brinzolamide includes using ethylamine in an aqueous solvent, achieving crude product yields of around 60% or higher. Further purification steps can enhance the yield of pure brinzolamide to over 80% through recrystallization processes involving solvents like isopropyl alcohol or treatment with chiral tartaric acid to minimize undesired isomers .
Brinzolamide features a complex molecular structure characterized by:
The chemical structure can be represented as follows:
The compound's stereochemistry plays a crucial role in its interaction with carbonic anhydrase enzymes, particularly the configuration around the nitrogen atoms .
Brinzolamide participates in various chemical reactions primarily associated with its mechanism of action as an enzyme inhibitor:
Brinzolamide's mechanism of action centers on its inhibition of carbonic anhydrase II, which plays a significant role in regulating intraocular pressure through bicarbonate production. By inhibiting this enzyme, brinzolamide reduces aqueous humor production in the eye, thereby lowering intraocular pressure.
Brinzolamide exhibits several notable physical and chemical properties:
These properties are critical for formulating effective pharmaceutical preparations .
Brinzolamide is primarily utilized in ophthalmology for:
Research continues into novel applications and derivatives of brinzolamide that may improve efficacy or reduce side effects further. Its role as a carbonic anhydrase inhibitor also opens avenues for exploring potential uses in other medical conditions related to fluid regulation .
Brinzolamide hydrochloride is the hydrochloride salt of brinzolamide, a sulfonamide-based compound chemically designated as (4R)-4-(Ethylamino)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide hydrochloride. Its molecular formula is C₁₂H₂₂ClN₃O₅S₃, with a molecular weight of 419.97 g/mol [7]. The compound features a thienothiazine sulfonamide core structure, characterized by a fused heterocyclic system containing sulfur and nitrogen atoms. A critical structural element is the presence of a chiral center at the C4 position of the thienothiazine ring, which adopts the R-configuration. This stereochemistry is pharmacologically essential, as the R-enantiomer demonstrates significantly higher carbonic anhydrase inhibitory activity than its S-counterpart [5] [10].
The molecular architecture includes a primary sulfonamide group (-SO₂NH₂) that serves as the zinc-binding moiety critical for enzyme inhibition. This group attaches to the thienothiazine ring system, which is further substituted at the C2 position with a 3-methoxypropyl chain and at the C4 position with an ethylamino group. The hydrochloride salt formation enhances the compound's crystallinity and stability, though it retains limited aqueous solubility across physiologically relevant pH ranges [5] [7]. Brinzolamide hydrochloride exhibits moderate lipophilicity, evidenced by an octanol/water partition coefficient (log P) of 0.7 at pH 5 and 6.6 at pH 7.4. This pH-dependent partitioning behavior influences both ocular penetration and formulation design, as the compound transitions from a more hydrophilic state in acidic environments to a lipophilic state at physiological pH, facilitating corneal membrane permeation [5].
Table 1: Fundamental Molecular Properties of Brinzolamide Hydrochloride
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₁₂H₂₂ClN₃O₅S₃ | - |
Molecular Weight | 419.97 g/mol | - |
CAS Registry Number | 150937-43-2 | - |
Chiral Center Configuration | R-enantiomer | - |
Octanol/Water Partition Coefficient | 0.7 (pH 5), 6.6 (pH 7.4) | pH-dependent |
pKa | ~8.5 (sulfonamide group) | Predominant ionization in physiological conditions |
Brinzolamide hydrochloride belongs to the pharmacotherapeutic class of carbonic anhydrase inhibitors (CAIs), specifically targeting the catalytic activity of carbonic anhydrase (CA) isozymes. These enzymes facilitate the reversible hydration of carbon dioxide to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺), a reaction fundamental to numerous physiological processes. Brinzolamide demonstrates exquisite selectivity for the human CA-II isoform, exhibiting half-maximal inhibitory concentration (IC₅₀) values of 3.2 nM against this target [8]. This high potency against CA-II is pharmacologically significant, as this isoform is abundantly expressed in the ciliary processes of the eye, where it regulates aqueous humor production [2] [5].
The molecular mechanism involves direct coordination of the deprotonated sulfonamide nitrogen to the zinc ion within the enzyme's active site, forming a tetrahedral coordination complex. This binding disrupts the catalytic cycle, preventing bicarbonate ion generation. In ocular tissues, particularly the non-pigmented epithelium of the ciliary body, inhibition of CA-II decreases bicarbonate ion availability, reducing sodium ion transport and consequently diminishing fluid secretion. This dual ion transport suppression results in a significant reduction in aqueous humor production, lowering intraocular pressure (IOP) without affecting systemic acid-base balance when administered topically [2] [5] [10].
Brinzolamide's binding affinity (Kᵢ) profile reveals its isozyme selectivity: human CA-I (Kᵢ = 45.1 nM), CA-II (Kᵢ = 3.15 nM), and CA-IV (Kᵢ = 0.94 μM) [5]. The markedly higher affinity for CA-II compared to other isoforms underpins its targeted ocular effects while minimizing off-target inhibition. Systemic absorption after ocular administration results in binding to erythrocyte CA-II, though the clinical significance is limited due to low systemic exposure. Unlike earlier systemic CAIs (e.g., acetazolamide), brinzolamide's physicochemical properties favor localized ocular activity, with minimal renal or central nervous system effects when administered as an ophthalmic suspension [2] [5].
Table 2: Carbonic Anhydrase Isoenzyme Inhibition Profile of Brinzolamide
Carbonic Anhydrase Isoenzyme | Tissue Localization | Inhibition Constant (Kᵢ) | Biological Function |
---|---|---|---|
CA-I (Human) | Erythrocytes, various tissues | 45.1 nM | General CO₂ hydration; physiological role incompletely defined |
CA-II (Human) | Ubiquitous; high in ciliary body | 3.15 nM | Aqueous humor secretion, renal bicarbonate reabsorption |
CA-IV (Human) | Membrane-bound (lung, kidney) | 0.94 µM | Extracellular CO₂ hydration |
The clinical utility of brinzolamide hydrochloride is significantly influenced by its challenging physicochemical properties, particularly its pH-dependent solubility profile. As a weak base with a pKa of approximately 8.5 (attributed to the sulfonamide group), its solubility decreases dramatically as pH increases. While relatively soluble in acidic conditions (0.9% at pH 5), solubility plummets to 0.05% (500 μg/mL) at physiological pH (7.4) [5] [9]. This precipitous decline necessitates formulation as a suspension rather than an aqueous solution for ophthalmic delivery. The commercial product (Azopt®) consequently exists as a 1% (10 mg/mL) micronized suspension, where the drug concentration vastly exceeds its solubility at ocular surface pH, relying on gradual dissolution of suspended particles for bioavailability [3] [10].
The solid-state characteristics of suspended particles critically influence both stability and ocular bioavailability. Particle size distribution (PSD) is a critical quality attribute, as it directly impacts dissolution kinetics, suspension viscosity, and corneal residence time. Studies utilizing innovative planetary centrifugal milling processes demonstrate that mean particle sizes exceeding 10 μm in commercial suspensions exhibit slower dissolution rates, whereas reduced particle sizes (nanocrystals in the 50-300 nm range) dramatically enhance dissolution velocity under simulated ocular conditions [3] [9]. This relationship arises from the increased surface area-to-volume ratio of smaller particles, which accelerates the dissolution process according to the Noyes-Whitney equation. However, achieving physical stability in nanocrystalline formulations presents challenges, as nanoparticles exhibit thermodynamic instability and tend toward aggregation without optimized stabilizers like hydroxypropyl methylcellulose (HPMC) [6] [9].
Advanced dissolution methodologies employing in-situ fiber optic UV systems under physiologically relevant conditions (non-sink environment, shear forces mimicking blinking) reveal that dissolution behavior is highly sensitive to particle size and rheological properties. Nanocrystalline brinzolamide formulations (mean size ~135 nm) achieve 100% dissolution within one minute in phosphate-buffered saline at pH 7.4, contrasting sharply with micronized particles requiring substantially longer dissolution times [3] [6]. Furthermore, interactions between suspended drug particles and viscosity-enhancing polymers (e.g., HPMC) create complex rheological properties affecting both product performance and manufacturability. These suspensions often demonstrate pseudoplastic (shear-thinning) behavior, where viscosity decreases under shear forces (blinking), facilitating improved ocular surface spreadability, followed by viscosity recovery during ocular quiescence, prolonging residence time [3].
Table 3: Physicochemical Properties and Solubility Enhancement Strategies
Property/Challenge | Characteristics | Formulation Approaches |
---|---|---|
Aqueous Solubility | 0.9% at pH 5; 0.05% at pH 7.4 | Suspension formulation; pH optimization |
Crystalline State | Stable crystalline form at physiological pH | Micronization; nanocrystallization via wet milling |
Partition Coefficient (log D) | 0.7 (pH 5); 6.6 (pH 7.4) | Surfactant addition (e.g., tyloxapol) to enhance wetting |
Dissolution Rate Limitation | Slow dissolution of micronized particles delays absorption | Nanocrystals (50-300 nm) to increase surface area |
Physical Instability | Particle aggregation in suspension | Stabilizers (HPMC, poloxamer); viscosity modifiers |
Innovative formulation strategies address these solubility and dissolution challenges. Nanocrystal technology, produced via wet bead milling with stabilizers like HPMC, generates particles with dimensions between 50-300 nm. These nanocrystals exhibit significantly enhanced saturation solubility and dissolution velocity due to the Kelvin effect (higher curvature increases dissolution pressure) and increased surface area [6] [9]. The addition of non-ionic surfactants such as tyloxapol (0.0005%) further optimizes performance by acting as a wetting agent, reducing surface tension at the corneal interface, and facilitating particle adhesion to the ocular epithelium. This combination of nanocrystallization and surfactant addition synergistically enhances corneal permeability, as demonstrated by in vitro Franz diffusion cell studies and in vivo rabbit models, where tyloxapol-containing nanocrystal formulations achieved significantly higher aqueous humor concentrations than commercial suspensions [9]. Solid-state characterization techniques, including powder X-ray diffractometry (PXRD) and thermogravimetric analysis (TGA), confirm that these processing methods preserve the crystalline lattice integrity and thermal behavior of brinzolamide hydrochloride, ensuring chemical stability while optimizing biopharmaceutical performance [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7